N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
CAS No.: 83777-30-4
Cat. No.: VC0007534
Molecular Formula: C₁₃H₂₀NNaO₆S
Molecular Weight: 341.36 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 83777-30-4 |
---|---|
Molecular Formula | C₁₃H₂₀NNaO₆S |
Molecular Weight | 341.36 g/mol |
IUPAC Name | sodium;3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate |
Standard InChI | InChI=1S/C13H21NO6S.Na/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3;/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 |
Standard InChI Key | HDARHUHTZKLJET-UHFFFAOYSA-M |
Isomeric SMILES | CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
SMILES | CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
Canonical SMILES | CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
Chemical and Physical Properties of DAOS Reagent
Structural and Molecular Characteristics
DAOS reagent is a sodium salt derivative of an aniline compound, featuring a sulfopropyl group and methoxy substituents. Its molecular weight is 341.35 g/mol, and it typically appears as a white or off-white crystalline powder . The compound’s solubility in water exceeds 50 mg/mL, a property critical for its use in aqueous biochemical assays .
Table 1: Key Properties of DAOS Reagent
Property | Value |
---|---|
CAS Number | 83777-30-4 |
Molecular Formula | C₁₃H₂₀NO₆SNa |
Molecular Weight | 341.35 g/mol |
Appearance | White powder |
Solubility | >50 mg/mL (water) |
Purity | ≥99% |
Storage Conditions | 0–5°C, protected from light |
The sulfopropyl group enhances water solubility, while the methoxy substituents stabilize the aromatic ring during oxidative reactions .
Stability and Shelf Life
DAOS exhibits remarkable stability under recommended storage conditions (0–5°C, protected from light and moisture), with a shelf life of up to three years . Degradation occurs under prolonged exposure to light or elevated temperatures, leading to reduced reactivity in colorimetric assays .
Mechanism of Action in Biochemical Assays
Oxidative Coupling Reactions
DAOS functions as a Trinder’s reagent, participating in peroxidase-mediated oxidative coupling reactions. In the presence of hydrogen peroxide (H₂O₂) and horseradish peroxidase (HRP), DAOS reacts with coupling agents like 4-aminoantipyrine (4-AA) to form quinone-imine dyes. These dyes exhibit strong absorbance in the 550–600 nm range, enabling spectrophotometric quantification .
The reaction proceeds as follows:
This mechanism underpins its use in quantifying metabolites linked to H₂O₂ generation, such as glucose, cholesterol, and triglycerides .
Sensitivity and Detection Limits
DAOS achieves detection limits as low as 0.1 µM for H₂O₂, outperforming traditional reagents like o-dianisidine . Its molar extinction coefficient (ε ≈ 30,000 M⁻¹cm⁻¹ at 595 nm) ensures high signal-to-noise ratios even in low-abundance samples .
Applications in Clinical and Research Settings
Hydrogen Peroxide Quantification
In peroxidase-coupled assays, DAOS enables precise H₂O₂ measurement, critical for monitoring oxidative stress in metabolic studies. For example, in LabAssay™ NEFA kits, DAOS quantifies non-esterified fatty acids by coupling acyl-CoA oxidase activity to H₂O₂ production .
Table 2: Representative Assays Using DAOS
Assay Type | Target Analyte | Detection Range | Reference |
---|---|---|---|
Triglyceride Detection | Serum lipids | 0.1–10 mM | |
Glucose Oxidase Assay | Blood glucose | 2–30 mM | |
Cholesterol Quantification | LDL/HDL | 0.05–5 mM |
Enzyme Activity Profiling
DAOS is integral to alkaline phosphatase (ALP) and glucose oxidase assays. In ALP detection, it couples with p-nitrophenyl phosphate hydrolysis to quantify enzyme activity in bone metabolism studies .
Immunoassays and ELISA
In ELISA platforms, DAOS serves as a chromogen for detecting antibodies or antigens. Its low background interference improves assay precision, particularly in autoimmune disease diagnostics .
Optimization of Experimental Conditions
pH and Temperature Dependence
DAOS-mediated reactions exhibit optimal activity at pH 7.0–7.4 and 25–37°C. Deviations beyond pH 6.5–8.0 reduce signal intensity by ≥50% . Pre-incubation of reagents at 37°C minimizes temperature-related variability .
Interfering Substances
Hemoglobin (>5 mg/mL) and bilirubin (>0.2 mg/mL) falsely elevate signals due to pseudo-peroxidase activity . Sample pretreatment with detergents (e.g., Triton X-100) mitigates interference in serum assays .
Comparative Advantages Over Traditional Reagents
Enhanced Water Solubility
Unlike older Trinder’s reagents (e.g., TOOS, MAOS), DAOS’s sulfopropyl group eliminates precipitate formation, ensuring homogeneous reaction mixtures .
Batch-to-Batch Consistency
Industrial synthesis protocols yield DAOS with ≤2% variability between batches, critical for high-throughput diagnostics .
Industrial Production and Quality Control
Synthesis Protocols
DAOS is synthesized via sulfonation of 3,5-dimethoxyaniline derivatives, followed by ethylation and sodium salt formation. High-performance liquid chromatography (HPLC) ensures ≥99% purity, with residual solvents (e.g., ethanol) controlled to <0.1% .
Regulatory Compliance
Manufacturers adhere to ISO 9001 standards, with certificates of analysis (CoA) verifying identity, potency, and microbiological safety .
Future Directions and Research Opportunities
Novel Applications in Multiplex Assays
DAOS’s compatibility with microfluidic platforms could enable simultaneous detection of multiple analytes, such as pairing it with luciferase for ATP-H₂O₂ co-quantification .
Stability Enhancements
Lyophilized DAOS formulations are under development to extend shelf life and facilitate transport to resource-limited settings .
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